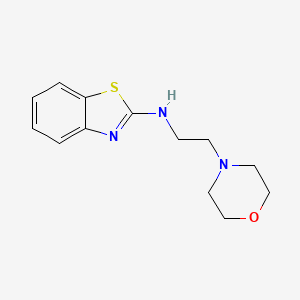![molecular formula C27H31N3O5S B12124939 N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide](/img/structure/B12124939.png)
N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is a complex organic compound that features a biphenyl group, a piperazine ring, and a sulfonyl phenyl acetamide moiety. This compound is of significant interest in medicinal chemistry due to its potential pharmacological activities.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide typically involves multiple steps:
Formation of the biphenyl-4-yloxy intermediate: This step involves the reaction of biphenyl-4-ol with an appropriate halogenated reagent to form biphenyl-4-yloxy.
Synthesis of the piperazine derivative: The biphenyl-4-yloxy intermediate is then reacted with 1-(2-hydroxypropyl)piperazine under basic conditions to form the piperazine derivative.
Sulfonylation: The piperazine derivative is sulfonylated using a sulfonyl chloride reagent to introduce the sulfonyl group.
Acetylation: Finally, the sulfonylated product is acetylated using acetic anhydride to yield the target compound.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Análisis De Reacciones Químicas
Types of Reactions
Oxidation: The hydroxyl group in the compound can undergo oxidation to form a ketone.
Reduction: The nitro groups, if present, can be reduced to amines.
Substitution: The biphenyl group can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate (KMnO₄) or chromium trioxide (CrO₃) can be used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or chemical reduction using sodium borohydride (NaBH₄).
Substitution: Electrophiles such as bromine (Br₂) or chloromethyl methyl ether (MOMCl) can be used under acidic conditions.
Major Products
Oxidation: Formation of ketones or carboxylic acids.
Reduction: Formation of amines.
Substitution: Formation of halogenated or alkylated biphenyl derivatives.
Aplicaciones Científicas De Investigación
Chemistry
Catalysis: The compound can be used as a ligand in catalytic reactions due to its complex structure.
Material Science:
Biology
Enzyme Inhibition: The compound may act as an inhibitor for certain enzymes due to its structural complexity.
Receptor Binding: Potential use in studying receptor-ligand interactions.
Medicine
Drug Development: Investigated for its potential as a therapeutic agent in treating various diseases.
Pharmacokinetics: Studied for its absorption, distribution, metabolism, and excretion properties.
Industry
Pharmaceuticals: Used in the synthesis of active pharmaceutical ingredients (APIs).
Biotechnology: Applications in the development of biotechnological tools and assays.
Mecanismo De Acción
The mechanism of action of N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide involves its interaction with specific molecular targets such as enzymes or receptors. The biphenyl group may facilitate binding to hydrophobic pockets, while the piperazine ring can interact with polar or charged residues. The sulfonyl and acetamide groups may further stabilize these interactions through hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
- N-(4-(N,N-diethylsulfamoyl)phenyl)acetamide
- N-(4-(piperazin-1-ylsulfonyl)phenyl)acetamide
Uniqueness
N-[4-({4-[3-(biphenyl-4-yloxy)-2-hydroxypropyl]piperazin-1-yl}sulfonyl)phenyl]acetamide is unique due to the presence of the biphenyl-4-yloxy group, which imparts distinct physicochemical properties and potential biological activities. This structural feature differentiates it from other similar compounds and may contribute to its specific pharmacological profile.
Propiedades
Fórmula molecular |
C27H31N3O5S |
|---|---|
Peso molecular |
509.6 g/mol |
Nombre IUPAC |
N-[4-[4-[2-hydroxy-3-(4-phenylphenoxy)propyl]piperazin-1-yl]sulfonylphenyl]acetamide |
InChI |
InChI=1S/C27H31N3O5S/c1-21(31)28-24-9-13-27(14-10-24)36(33,34)30-17-15-29(16-18-30)19-25(32)20-35-26-11-7-23(8-12-26)22-5-3-2-4-6-22/h2-14,25,32H,15-20H2,1H3,(H,28,31) |
Clave InChI |
QYBRVULKBOOGQR-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)NC1=CC=C(C=C1)S(=O)(=O)N2CCN(CC2)CC(COC3=CC=C(C=C3)C4=CC=CC=C4)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![1-(4'-Chloro-[1,1'-biphenyl]-4-yl)ethanamine](/img/structure/B12124856.png)

![2-[2-(Methylthio)-4-thiazolyl]acetic Acid](/img/structure/B12124863.png)

![Benzeneacetic acid, 5-bromo-alpha-[(2-hydroxyethyl)amino]-2-methoxy-](/img/structure/B12124873.png)

![2-[5-(2-methoxyphenyl)-4-phenyl(1,2,4-triazol-3-ylthio)]-N-(4-sulfamoylphenyl) acetamide](/img/structure/B12124885.png)





![(2E)-2-(3-chlorobenzylidene)-1-azabicyclo[2.2.2]octan-3-one](/img/structure/B12124926.png)
![(4E)-4-[1-benzofuran-2-yl(hydroxy)methylidene]-1-(5-methyl-1,2-oxazol-3-yl)-5-(3,4,5-trimethoxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12124932.png)
